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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (TGN 255) is a potent, reversible, and direct inhibitor of thrombin, the key terminal
enzyme in the coagulation cascade.[1] With a high affinity for its target, flovagatran was
investigated for the prevention and treatment of arterial and venous thrombosis. Although its
clinical development was discontinued, the compound remains a significant molecule of
interest for researchers studying anticoagulant therapies and the role of thrombin in hemostasis
and thrombosis. This technical guide provides a comprehensive overview of the chemical
structure, properties, and available experimental data for flovagatran.

Chemical Structure and Properties

Flovagatran is a peptide boronic acid derivative. The boronic acid moiety is crucial for its
inhibitory activity, forming a reversible covalent bond with the serine residue in the active site of
thrombin.

Table 1: Chemical and Physical Properties of Flovagatran
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Property Value Source
Chemical Formula C27H36BN3O7 [2][3]
Molecular Weight 525.4 g/mol [2][3]

[(1R)-4-methoxy-1-[[(2S)-1-
[(2R)-3-phenyl-2-
henylmethoxycarbonylamino
IUPAC Name (pheny y. ] y [3]
)propanoyl]pyrrolidine-2-
carbonyl]lamino]butyl]boronic

acid

CAS Number 871576-03-3 [2]

COCCC--INVALID-LINK--
NC(=0)
SMILES [C@@H]1CCCN1C(=0)-- [2]
INVALID-LINK--
NC(=0)OCc3ccccc3

Inhibition Constant (Ki) 9nM [1]

Physical State Solid (presumed)

Not explicitly reported. Likely
Solubility soluble in organic solvents like
DMSO and methanol.

Mechanism of Action

Flovagatran exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor
lla). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen
into insoluble fibrin strands, which form the meshwork of a blood clot. By inhibiting thrombin,
flovagatran prevents the formation of fibrin and thus, the formation of a thrombus.
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Figure 1: Simplified Coagulation Cascade and the Site of Flovagatran Action.
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Pharmacodynamic and Pharmacokinetic Properties

Detailed preclinical and clinical pharmacokinetic and pharmacodynamic data for flovagatran
are not extensively available in the public domain. The information below is based on limited
available data and general knowledge of similar compounds.

Table 2: Summary of Preclinical Pharmacodynamic and Pharmacokinetic Parameters (Data Not
Available)

Parameter Species Value

Pharmacodynamics

aPTT Prolongation

In vivo (e.g., rat, dog)

Data not available

PT Prolongation

In vivo (e.g., rat, dog)

Data not available

Thrombin Time (TT)

In vivo (e.g., rat, dog)

Data not available

Pharmacokinetics

Cmax Data not available Data not available
Tmax Data not available Data not available
AUC Data not available Data not available

Half-life (t/2)

Data not available

Data not available

Clearance (CL)

Data not available

Data not available

Volume of Distribution (Vd) Data not available Data not available

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of flovagatran are proprietary
and not publicly detailed. However, generalized methodologies for the synthesis of similar
peptide boronic acids and for the assessment of thrombin inhibition are described below.

General Synthetic Workflow for Peptide Boronic Acids
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The synthesis of flovagatran, a peptide boronic acid, likely involves a multi-step process

combining peptide coupling chemistry with the introduction of the boronic acid moiety.

General Synthesis of a Peptide Boronic Acid

Starting Materials:
- Protected Amino Acids
- Boronic Acid Precursor

Step 1: Peptide Coupling
(e.g., amide bond formation)

!

Step 2: Introduction of Boronic Acid Moiety
(e.g., using a boronate ester)

!

Step 3: Deprotection
(Removal of protecting groups)

!

Purification
(e.g., HPLC)

Final Product:
Peptide Boronic Acid

Click to download full resolution via product page

Figure 2: Generalized Synthetic Workflow for Peptide Boronic Acids.

In Vitro Thrombin Inhibition Assay (General Protocol)
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The inhibitory potency (Ki) of a compound like flovagatran against thrombin is typically
determined using a chromogenic or fluorogenic substrate assay.

Principle: The assay measures the rate at which thrombin cleaves a synthetic substrate that
releases a colored or fluorescent molecule. In the presence of an inhibitor, the rate of cleavage
is reduced.

Materials:

e Human a-thrombin

o Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

o Assay buffer (e.g., Tris-HCI with polyethylene glycol)

e Test compound (flovagatran)

» 96-well microplate

e Microplate reader

Method:

o Prepare a series of dilutions of the test compound in the assay buffer.

e Add a fixed concentration of thrombin to each well of the microplate.

o Add the different concentrations of the test compound to the wells and incubate for a
predetermined period to allow for inhibitor-enzyme binding.

« Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.

e Monitor the change in absorbance or fluorescence over time using a microplate reader.

o Calculate the initial reaction velocities for each inhibitor concentration.

o Determine the ICso value (the concentration of inhibitor that causes 50% inhibition of the
enzyme activity).
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o Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the
substrate concentration and its Michaelis-Menten constant (Km).

High-Performance Liquid Chromatography (HPLC)
Method for Purity and Quantification (General Protocol)

HPLC is a standard technique for assessing the purity and quantifying the concentration of
small molecules like flovagatran.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed
with a stationary phase. A mobile phase is pumped through the column, and the compound
separates from impurities based on its affinity for the stationary and mobile phases. A detector
measures the amount of compound eluting from the column over time.

Typical HPLC System:

e HPLC instrument with a pump, injector, column oven, and detector (e.g., UV-Vis or Mass
Spectrometry)

e Reversed-phase C18 column

* Mobile phase: A gradient of two solvents, typically water with an acid (e.g., formic acid or
trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

Method:

Prepare a standard solution of the compound with a known concentration.
o Prepare the sample solution to be analyzed.

e Set up the HPLC method, including the mobile phase gradient, flow rate, column
temperature, and detector wavelength.

« Inject the standard solution to establish the retention time and peak area corresponding to a
known concentration.

« Inject the sample solution.
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» Analyze the resulting chromatogram to determine the retention time and peak area of the
compound. Purity is assessed by the relative area of the main peak compared to any
impurity peaks. Quantification is achieved by comparing the peak area of the sample to that
of the standard.

Conclusion

Flovagatran is a well-characterized potent thrombin inhibitor from a chemical and in vitro
perspective. Its high affinity and direct mechanism of action made it a promising candidate for
antithrombotic therapy. While the lack of publicly available, detailed preclinical and clinical data
limits a full assessment of its in vivo profile, the information presented in this guide provides a
solid foundation for researchers interested in the study of thrombin inhibitors and the
development of novel anticoagulants. The provided generalized experimental protocols offer a
starting point for the synthesis and evaluation of similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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